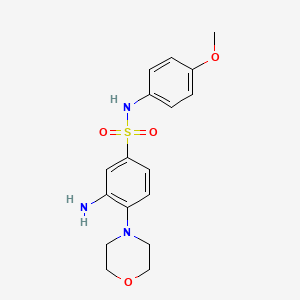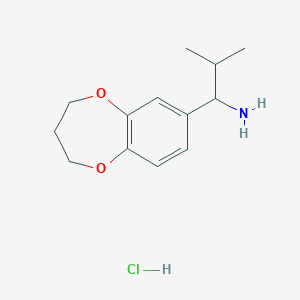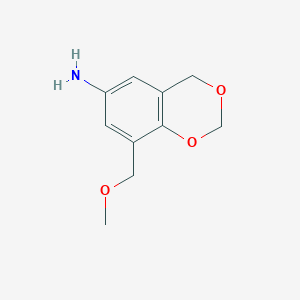
8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine, abbreviated as 8-MMBD, is a cyclic amine compound commonly used in scientific research. It is a derivative of the benzodioxin family of compounds and is one of the most widely studied compounds in the field of medicinal chemistry. 8-MMBD has been used in research studies to investigate its potential as a therapeutic agent, as well as its potential to be used as a diagnostic tool. 8-MMBD has a wide range of applications in the field of medicinal chemistry, and its structure and properties make it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of 8-MMBD is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent. Additionally, 8-MMBD has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-MMBD are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with certain receptors in the body, such as the serotonin receptor. Additionally, 8-MMBD has been shown to have anti-cancer activity and to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-MMBD in lab experiments include its high solubility in water, its low toxicity, and its stability in the presence of light and air. Additionally, 8-MMBD is relatively easy to synthesize and is available commercially. The main limitation of 8-MMBD is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in the body.
Zukünftige Richtungen
The future directions for 8-MMBD research include further investigation into its mechanism of action and its potential to be used as a therapeutic agent. Additionally, further research is needed to investigate its potential to be used as a diagnostic tool and to explore its potential as an anti-cancer agent. Additionally, further research is needed to explore the potential of 8-MMBD as a drug delivery system. Lastly, further research is needed to investigate the potential of 8-MMBD to interact with other receptors in the body, such as the GABA receptor.
Synthesemethoden
The synthesis of 8-MMBD is a relatively simple process. It can be synthesized from the reaction of 2,4-dihydroxy-1,3-benzodioxin with an alkylating agent, such as dimethyl sulfate. This reaction yields the desired 8-MMBD product in high yields. Alternatively, 8-MMBD can also be synthesized from the reaction of 2,4-dihydroxy-1,3-benzodioxin with an alkylating agent and a base, such as sodium hydroxide. This reaction yields the desired 8-MMBD product in high yields.
Wissenschaftliche Forschungsanwendungen
8-MMBD has been studied extensively in the field of medicinal chemistry. It has been used in research studies to investigate its potential as a therapeutic agent, as well as its potential to be used as a diagnostic tool. 8-MMBD has been used in studies to investigate its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and its ability to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent. 8-MMBD has also been studied for its potential as an anti-cancer agent and as a drug delivery system.
Eigenschaften
IUPAC Name |
8-(methoxymethyl)-4H-1,3-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3H,4-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXQYPAANBUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC2=C1OCOC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)
![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)



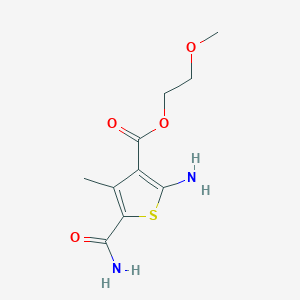
![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)
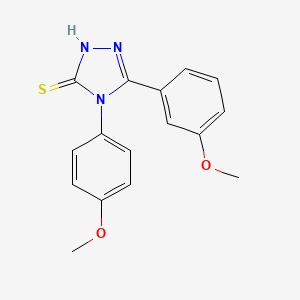
![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)
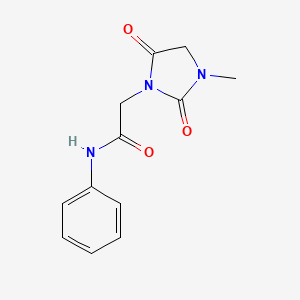

![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)
